N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the benzamide core. The molecule features a unique ethyl linker substituted with both furan-2-yl and thiophen-3-yl heterocycles.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S/c19-18(20,21)15-5-2-1-4-13(15)17(23)22-10-14(12-7-9-25-11-12)16-6-3-8-24-16/h1-9,11,14H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACDWQYDWQNWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 2-(furan-2-yl)-2-(thiophen-3-yl)ethanamine. This intermediate can be synthesized through a series of reactions including:
Furan and Thiophene Functionalization: The furan and thiophene rings are functionalized to introduce reactive groups that can be further modified.
Coupling Reaction: The functionalized furan and thiophene are coupled using a suitable reagent, such as a palladium catalyst, to form the desired intermediate.
Amidation: The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group could produce the corresponding amine.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, certain thiophene derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of furan and trifluoromethyl groups may enhance these effects through improved interactions with biological targets such as kinases and receptors involved in cancer progression .
Antimicrobial Properties
Compounds containing furan and thiophene rings have demonstrated antimicrobial activity. The unique electronic properties of these heterocycles can disrupt bacterial cell membranes or inhibit key metabolic pathways, making them potential candidates for developing new antibiotics .
NLRP3 Inflammasome Inhibition
Recent studies have focused on the role of NLRP3 inflammasome inhibition in treating inflammatory diseases. Compounds similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide have been identified as potent inhibitors of the NLRP3 inflammasome, which is implicated in various conditions such as neurodegenerative diseases and metabolic disorders . The structural modifications present in this compound may enhance its potency and selectivity as an NLRP3 inhibitor.
Organic Electronics
The unique electronic properties of this compound make it a candidate for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of conjugated systems within the compound can facilitate charge transport, enhancing the efficiency of electronic devices .
Photovoltaic Materials
The compound's ability to absorb light due to its conjugated structure allows for potential applications in solar energy conversion technologies. Its incorporation into photovoltaic materials could improve light absorption and conversion efficiency, contributing to advancements in renewable energy sources .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance binding affinity to certain proteins, while the furan and thiophene rings may interact with other molecular sites, leading to a range of biological effects.
Comparison with Similar Compounds
Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide)
- Key Structural Features :
- 2-(Trifluoromethyl)benzamide core.
- Ethyl linker substituted with a pyridine ring bearing chloro and trifluoromethyl groups.
- Activity : Broad-spectrum fungicide targeting succinate dehydrogenase (SDH) in fungi .
- Comparison :
- The target compound replaces pyridine with furan and thiophene, which may alter binding affinity to SDH due to differences in electronic properties (e.g., sulfur in thiophene vs. nitrogen in pyridine).
- Thiophene’s larger atomic radius and lower electronegativity compared to pyridine could reduce target specificity but enhance lipid solubility.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Structural Features :
- 2-(Trifluoromethyl)benzamide core.
- Isopropoxy-substituted phenyl group.
- Activity : Fungicide used against rice sheath blight, targeting SDH .
- Comparison :
- The absence of heterocyclic substituents in flutolanil simplifies synthesis but limits interactions with hydrophobic enzyme pockets.
- The target compound’s furan and thiophene groups may enhance π-π stacking with aromatic residues in target proteins.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Key Structural Features :
- Tetrahydrofuran ring fused to a carboxamide.
- Chlorophenyl substituent.
- Activity : Fungicide with systemic action .
Functional Analogues in Pharmaceutical Contexts
Nitazoxanide (2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide)
THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide)
- Key Structural Features :
- Polyhydroxybenzamide core.
- Hydroxyphenylethyl substituent.
- Activity : Potent antioxidant with DPPH radical scavenging (IC₅₀ = 22.8 μM) .
- Comparison :
- The trifluoromethyl group in the target compound introduces electron-withdrawing effects, which may reduce antioxidant capacity compared to THHEB’s hydroxyl groups.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates both furan and thiophene rings, which are known for their aromatic properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C15H14F3N3O2S |
| Molecular Weight | 351.35 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and other organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Compounds containing furan and thiophene moieties have been documented to exhibit a range of biological effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in cellular models.
Biochemical Pathways
Research indicates that derivatives containing furan and thiophene rings can interact with several biochemical pathways. For instance, they may influence:
- Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), these compounds may alter cell cycle progression.
- Apoptosis Induction : Certain derivatives have been linked to the activation of apoptotic pathways in cancer cells.
Case Studies and Research Findings
- Anticancer Studies :
-
Anti-inflammatory Activity :
- In vitro assays indicated that compounds with similar structures reduced nitric oxide production in macrophages by 40% at a concentration of 10 μM, highlighting their potential as anti-inflammatory agents .
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
